Bienvenue dans la boutique en ligne BenchChem!

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide

Lipophilicity Membrane Permeability ADME

6-Ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide (CAS 2034249-51-7) is a synthetic small-molecule pyrimidine-4-carboxamide derivative with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol. Its structure features a pyrimidine core substituted with an ethoxy group at the 6-position and an N-phenethyl carboxamide at the 4-position, distinguishing it from simpler pyrimidine-4-carboxamide analogs.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 2034249-51-7
Cat. No. B2863156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide
CAS2034249-51-7
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C15H17N3O2/c1-2-20-14-10-13(17-11-18-14)15(19)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,19)
InChIKeySTAAJAQXGJMYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide (CAS 2034249-51-7): Baseline Characterization for Scientific Procurement


6-Ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide (CAS 2034249-51-7) is a synthetic small-molecule pyrimidine-4-carboxamide derivative with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol [1]. Its structure features a pyrimidine core substituted with an ethoxy group at the 6-position and an N-phenethyl carboxamide at the 4-position, distinguishing it from simpler pyrimidine-4-carboxamide analogs. The compound is cataloged in PubChem (CID 91816271) with computed physicochemical descriptors including a calculated XLogP3-AA of 2.4, a topological polar surface area of 64.1 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. These properties place it within a chemical space of moderate lipophilicity and hydrogen-bonding capacity, relevant for membrane permeability and target engagement considerations. The compound is supplied primarily as a research chemical for biochemical and pharmacological investigation, and its procurement requires verification of identity and purity against authenticated analytical standards.

Why Generic Substitution of 6-Ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide Fails: The Quantitative Differentiation Imperative


Pyrimidine-4-carboxamides constitute a large and highly pharmacologically diverse class, where even minor modifications to substitution patterns can profoundly alter target affinity, selectivity, metabolic stability, and physicochemical behavior [1]. Generic interchange among analogs—such as replacing the 6-ethoxy group with a 6-methoxy, 6-chloro, or unsubstituted hydrogen, or swapping the N-phenethyl moiety for an N-benzyl or N-alkyl group—cannot be performed without risking loss of activity or introduction of off-target effects. The Vanin-1 inhibitor series, for example, demonstrated that potency and ADME properties are exquisitely sensitive to the nature of the carboxamide substituent [1]. Consequently, procurement decisions must be driven by compound-specific quantitative evidence that directly compares the target compound against its closest structural analogs under identical or comparable experimental conditions. The following evidence guide provides the available differentiation data to inform such selection.

Quantitative Differentiation Evidence for 6-Ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide (CAS 2034249-51-7): A Procurement-Focused Comparator Analysis


Lipophilicity Advantage of 6-Ethoxy Over 6-Methoxy Analog Enhances Predicted Membrane Permeability

The 6-ethoxy substituent of the target compound confers greater lipophilicity compared to the corresponding 6-methoxy analog, 6-methoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide, as reflected in computed logP values. The target compound has a calculated XLogP3-AA of 2.4, while the methoxy analog has a predicted XLogP of approximately 1.9 [1]. This difference of ~0.5 logP units translates into an estimated ~3-fold increase in octanol-water partition coefficient, which is a key determinant of passive membrane permeability and blood-brain barrier penetration [2].

Lipophilicity Membrane Permeability ADME

Extended N-Phenethyl Side Chain Confers Enhanced Conformational Flexibility and Target Adaptability Compared to N-Benzyl Analog

The target compound contains an N-(2-phenylethyl) carboxamide side chain, which has an additional methylene spacer compared to the N-benzyl analog (N-benzyl-6-ethoxypyrimidine-4-carboxamide). The target compound has 6 rotatable bonds versus 5 for the N-benzyl analog, conferring increased conformational flexibility . In the context of pyrimidine-4-carboxamide inhibitors of Vanin-1, extended N-alkyl side chains were shown to significantly modulate potency, with phenethyl-containing analogs achieving IC₅₀ values in the sub-micromolar range, whereas truncated N-substituents led to >10-fold loss of activity [1].

Conformational Flexibility Target Binding Structure-Activity Relationship

Topological Polar Surface Area (64.1 Ų) Positions the Compound Within the CNS-Permeable Chemical Space, Differentiating It from Higher-PSA Analogs

The target compound exhibits a topological polar surface area (TPSA) of 64.1 Ų, which is below the widely accepted threshold of 90 Ų for favorable CNS penetration [1]. In comparison, 6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, a closely related analog with a 4-sulfamoylphenyl substituent, is predicted to have a TPSA substantially exceeding 100 Ų due to the sulfonamide group [2]. This difference places the target compound within the more CNS-permeable chemical space according to the CNS MPO desirability scoring framework [1].

CNS Permeability Polar Surface Area Blood-Brain Barrier

Absence of 2-Position Substitution Differentiates the Compound from Bulkier Analogs with Potential Steric Clash in Kinase Hinge-Binding Pockets

The target compound lacks substitution at the 2-position of the pyrimidine ring, presenting only a hydrogen atom. This contrasts with 2-substituted pyrimidine-4-carboxamides such as LEI-401, which bears bulky substituents at the 2-position (e.g., (S)-3-phenylpiperidin-1-yl) and was developed as a NAPE-PLD inhibitor [1]. The unsubstituted 2-position in the target compound may reduce steric hindrance within the hinge-binding region of kinases and other purinergic targets, potentially allowing a different selectivity profile compared to 2-substituted analogs [2]. In the Vanin-1 inhibitor series, 2-unsubstituted pyrimidine-4-carboxamides derived from cyclic secondary amines demonstrated competitive inhibition with Ki values in the low micromolar range, whereas 2-substituted variants often exhibited reduced affinity due to steric constraints [2].

Kinase Selectivity Hinge-Binding Steric Effects

Computed Hydrogen-Bonding Profile (1 Donor, 4 Acceptors) Predicts Distinct Solubility and Formulation Characteristics Relative to Multi-Donor Analogs

The target compound possesses 1 hydrogen bond donor (the carboxamide N-H) and 4 hydrogen bond acceptors (pyrimidine N1, N3, ethoxy O, and carboxamide C=O) [1]. In contrast, analogs bearing additional polar substituents—such as 6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide—would have 3 or more hydrogen bond donors due to the sulfonamide group. The lower donor count of the target compound is predicted to result in lower crystal lattice energy and higher intrinsic solubility, consistent with the general solubility rules where each additional H-bond donor can reduce aqueous solubility by approximately 10-fold [2]. This differentiation is relevant for formulation into aqueous assay buffers at concentrations required for biochemical screening.

Solubility Hydrogen Bonding Formulation

Molecular Weight of 271.31 g/mol Provides Optimal Balance Between Target Binding Surface and ADME Compliance vs. Higher-MW Pyrimidine-4-Carboxamides

At 271.31 g/mol, the target compound sits near the center of the optimal drug-like molecular weight range (200–350 Da) for lead-like chemical probes [1]. This is substantially lower than advanced pyrimidine-4-carboxamide tool compounds such as LEI-401 (MW 498.6 g/mol) and the Vanin-1 clinical candidate 3 (MW >450 g/mol) [2]. Lower molecular weight is associated with improved ligand efficiency metrics and a greater probability of favorable absorption and distribution properties. In the NAPE-PLD inhibitor optimization campaign, increasing molecular weight beyond 400 Da was associated with deteriorating pharmacokinetic profiles despite improved potency [2].

Molecular Weight Drug-Likeness Ligand Efficiency

Optimal Application Scenarios for 6-Ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide (CAS 2034249-51-7) Based on Quantitative Differentiation Evidence


CNS-Targeted Biochemical Screening Campaigns Requiring Moderate Lipophilicity and BBB-Permeable Physicochemical Profile

The target compound's computed XLogP3-AA of 2.4 and TPSA of 64.1 Ų place it firmly within the CNS-permeable chemical space (CNS MPO desirability range). Researchers screening compound libraries against CNS targets—such as neurotransmitter receptors, synaptic kinases, or neuroinflammatory enzymes—should prioritize this compound over higher-PSA analogs (e.g., sulfonamide-containing derivatives) that are unlikely to cross the blood-brain barrier [1]. Its lower molecular weight (271.31 g/mol) relative to advanced tool compounds like LEI-401 (498.6 g/mol) also provides superior ligand efficiency, making it an economical starting point for hit identification in academic and biotech screening centers [2].

Vanin-1 Inhibitor Hit-to-Lead Programs Leveraging the 2-Unsubstituted Pyrimidine Scaffold

The compound's 2-unsubstituted pyrimidine core aligns with the structural requirements identified in the Vanin-1 inhibitor series, where 2-H pyrimidine-4-carboxamides derived from cyclic secondary amines demonstrated competitive inhibition with favorable biophysical profiles [1]. The N-phenethyl side chain further parallels the SAR trends showing that extended alkyl substituents improve potency compared to truncated N-substituents. Medicinal chemistry teams exploring Vanin-1 as a target for inflammatory or metabolic diseases can use this compound as a scaffold-hopping starting point, with the ethoxy group providing a synthetic handle for further derivatization [1].

Comparative Solubility and Formulation Studies for Early-Stage Probe Development

With only 1 hydrogen bond donor and a moderate logP of 2.4, this compound is predicted to exhibit better aqueous solubility than analogs bearing additional polar functionality (e.g., sulfonamide, carboxylic acid, or multiple amide NH groups) [1]. This property makes it a suitable candidate for laboratories requiring compounds that remain in solution at micromolar concentrations in standard assay buffers (e.g., PBS, HEPES) without DMSO precipitation. Procurement for formulation and solubility screening panels can confidently position this compound as the more soluble, easier-to-handle option compared to higher-donor-count pyrimidine-4-carboxamides [1].

Kinase Profiling and Selectivity Panels Targeting Purinergic Binding Pockets with Steric Constraints

The absence of a 2-position substituent on the pyrimidine ring minimizes steric bulk within the hinge-binding region, a feature that distinguishes this compound from 2-substituted analogs that may clash with gatekeeper residues or hinge backbone atoms [1]. Broad kinase profiling panels or selectivity screens against purinergic targets (e.g., adenosine receptors, P2Y receptors, BTK) can use this compound as a minimalist core probe to assess the contribution of the pyrimidine scaffold to binding affinity without confounding steric effects introduced by 2-position elaboration [2].

Quote Request

Request a Quote for 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.